molecular formula C10H13ClN4O B1588195 1-(6-Chloropyridazin-3-yl)piperidine-4-carboxamide CAS No. 303149-97-5

1-(6-Chloropyridazin-3-yl)piperidine-4-carboxamide

Cat. No. B1588195
M. Wt: 240.69 g/mol
InChI Key: BTUDQZJQBUPWRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description



  • Chemical Name : 1-(6-chloropyridazin-3-yl)piperidine-4-carboxamide

  • CAS Number : 303149-97-5

  • Molecular Formula : C<sub>10</sub>H<sub>13</sub>ClN<sub>4</sub>O

  • Molecular Weight : 240.69 g/mol

  • IUPAC Name : 1-(6-chloro-3-pyridazinyl)-4-piperidinecarboxamide

  • Physical Form : Solid

  • Melting Point : 216 - 218°C

  • Purity : 95%

  • Safety Information : Warning symbol (GHS07), hazard statements, and precautionary statements are available in the MSDS.





  • Synthesis Analysis



    • The synthesis of this compound involves specific reactions, which can be found in relevant research papers.





  • Molecular Structure Analysis



    • The compound’s molecular structure consists of a piperidine ring with a chloropyridazinyl substituent.





  • Chemical Reactions Analysis



    • The compound may participate in various chemical reactions, including those related to its functional groups.





  • Physical And Chemical Properties Analysis



    • The compound is a solid with a melting point of 216 - 218°C.

    • It exhibits specific spectral properties (InChI code provided in the source).




  • Scientific Research Applications

    Synthesis of Biologically Active Compounds

    Utility in Thienopyrimidine Derivatives Synthesis : A novel series of thienopyrimidines, showing a broad spectrum of biological activities, were synthesized using reactions involving compounds with structural similarities to 1-(6-Chloropyridazin-3-yl)piperidine-4-carboxamide. These compounds were screened for antibacterial activity, highlighting their significance in medicinal chemistry (Azab, 2008).

    Analgesic and Antiparkinsonian Activities : Derivatives related to 1-(6-Chloropyridazin-3-yl)piperidine-4-carboxamide were synthesized from 2-chloro-6-ethoxy-4-acetylpyridine and evaluated for their analgesic and antiparkinsonian activities. Many compounds exhibited activities comparable to reference drugs Valdecoxib® and Benzatropine®, demonstrating the compound's role in developing new therapeutic agents (Amr, Maigali, & Abdulla, 2008).

    Chemical Reaction Studies

    Mannich Reaction in Heterocycle Synthesis : The compound's structure facilitated the Mannich reaction, leading to the synthesis of 3,5,7,11-tetraazatricyclo[7.3.1.0^2,7]tridec-2-ene-9-carboxamides. This study provides insights into the use of piperidine derivatives in complex chemical reactions, contributing to the development of novel heterocyclic compounds (Dotsenko, Krivokolysko, & Litvinov, 2012).

    Potential Therapeutic Applications

    CGRP Receptor Antagonist Synthesis : (R)-N-(3-(7-Methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)piperazine-1-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide, a compound structurally related to 1-(6-Chloropyridazin-3-yl)piperidine-4-carboxamide, was developed as a potent calcitonin gene-related peptide (CGRP) receptor antagonist. This research exemplifies the application in designing inhibitors for therapeutic use, with a focus on treating conditions related to CGRP (Cann et al., 2012).

    Safety And Hazards



    • The compound has safety precautions, as indicated in the MSDS.




  • Future Directions



    • Further studies should explore its pharmacological properties, potential applications, and optimization for specific purposes.




    Remember that this analysis is based on available information, and additional research may provide more insights. If you need further details, consult relevant scientific literature or experts in the field. 🌟


    properties

    IUPAC Name

    1-(6-chloropyridazin-3-yl)piperidine-4-carboxamide
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C10H13ClN4O/c11-8-1-2-9(14-13-8)15-5-3-7(4-6-15)10(12)16/h1-2,7H,3-6H2,(H2,12,16)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    BTUDQZJQBUPWRV-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CN(CCC1C(=O)N)C2=NN=C(C=C2)Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C10H13ClN4O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID80423359
    Record name 1-(6-chloropyridazin-3-yl)piperidine-4-carboxamide
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID80423359
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    240.69 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    1-(6-Chloropyridazin-3-yl)piperidine-4-carboxamide

    CAS RN

    303149-97-5
    Record name 1-(6-chloropyridazin-3-yl)piperidine-4-carboxamide
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID80423359
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    1-(6-Chloropyridazin-3-yl)piperidine-4-carboxamide
    Reactant of Route 2
    Reactant of Route 2
    1-(6-Chloropyridazin-3-yl)piperidine-4-carboxamide
    Reactant of Route 3
    Reactant of Route 3
    1-(6-Chloropyridazin-3-yl)piperidine-4-carboxamide
    Reactant of Route 4
    Reactant of Route 4
    1-(6-Chloropyridazin-3-yl)piperidine-4-carboxamide
    Reactant of Route 5
    Reactant of Route 5
    1-(6-Chloropyridazin-3-yl)piperidine-4-carboxamide
    Reactant of Route 6
    Reactant of Route 6
    1-(6-Chloropyridazin-3-yl)piperidine-4-carboxamide

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.